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Compound of Interest

1-Chloro-2-
Compound Name:

(dimethoxymethyl)benzene
CAS No.: 70380-66-4

Cat. No.: B1349112

Get Quote

Technical Monograph: 1-Chloro-2-

(dimethoxymethyl)benzene

Executive Summary

1-Chloro-2-(dimethoxymethyl)benzene (CAS 70380-66-4) represents a critical "masked"
electrophile in modern medicinal chemistry.[1] While structurally simple, its utility lies in its dual
nature: it possesses a robust protecting group (dimethyl acetal) that shields the reactive
aldehyde functionality, while retaining an aryl chloride handle for transition-metal-catalyzed
cross-couplings.[1] This guide dissects the molecule from a process chemistry perspective,
detailing its synthesis, stability profile, and strategic application in generating complex
heterocyclic pharmacophores.[1]

Structural Identity & Nomenclature

The IUPAC nomenclature for this compound is derived by treating the benzene ring as the
parent structure.[1] The principal functional group determines the numbering priority.
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o Systematic Name: 1-Chloro-2-(dimethoxymethyl)benzene[1][2][3][4]
e Common Synonyms: 2-Chlorobenzaldehyde dimethyl acetal;

-Dimethoxy-2-chlorotoluene.[1]

e Structural Analysis:
o Core: Benzene ring.[1][5]
o Substituent 1 (Position 1): Chlorine atom (-Cl).[1]
o Substituent 2 (Position 2): Dimethoxymethyl group (

).[1]

o Steric Considerations: The ortho substitution pattern creates significant steric bulk.[1] The
acetal moiety typically rotates out of the plane of the benzene ring to minimize repulsion
with the adjacent chlorine atom, influencing its NMR shift values and reactivity rates
compared to para isomers.[1]

Molecular Structure Diagram

(Note: Visualized as a 2D connectivity graph)

Ar-Cl Bond Cl (Pos 1)
Benzene Core Ar-C Bond -OCH3
Dimethoxymethyl
(Pos 2)
-OCH3

Figure 1: Structural Connectivity of 1-Chloro-2-(dimethoxymethyl)benzene

Click to download full resolution via product page

[1][6]

Physicochemical Profile

© 2026 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b1349112/docs?utm_src=pdf-body#1-chloro-2-dimethoxymethyl-benzene-iupac-name-and-structure
https://prepchem.com/synthesis-of-1-chloro-2-dichloromethylbenzene/
https://www.chemsrc.com/en/cas/70380-66-4_199765.html
https://pubchem.ncbi.nlm.nih.gov/compound/1-Chloro-2-_dimethoxymethyl_benzene
https://www.lgcstandards.com/PT/pt/1-Chloro-2-dimethoxymethyl-benzene/p/TRC-C598435
https://prepchem.com/synthesis-of-1-chloro-2-dichloromethylbenzene/
https://prepchem.com/synthesis-of-1-chloro-2-dichloromethylbenzene/
https://askfilo.com/user-question-answers-smart-solutions/iupac-name-of-the-given-compound-are-a-1-chloro-2-3433323332373737
https://prepchem.com/synthesis-of-1-chloro-2-dichloromethylbenzene/
https://prepchem.com/synthesis-of-1-chloro-2-dichloromethylbenzene/
https://prepchem.com/synthesis-of-1-chloro-2-dichloromethylbenzene/
https://prepchem.com/synthesis-of-1-chloro-2-dichloromethylbenzene/
https://www.benchchem.com/product/b1349112/docs?utm_src=pdf-body-img#1-chloro-2-dimethoxymethyl-benzene-iupac-name-and-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1349112?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

For process chemists, understanding the physical state is crucial for handling and purification.
[1] The compound is lipophilic and lacks hydrogen bond donors, making it highly soluble in
organic solvents but immiscible in water.[1]

Property Value Context for Handling

Unique identifier for regulatory
search.[1][2]

CAS Number 70380-66-4

Molecular Formula

Molecular Weight 186.63 g/mol

. o Viscosity is lower than the
Physical State Colorless to pale yellow liquid
parent aldehyde.[1]

Purifiable via vacuum
distillation.[1] Avoid

Boiling Point ~108-110°C @ 15 mmHg atmospheric distillation to
prevent thermal

decomposition.

Soluble in most non-polar to

Solubility DCM, THF, Toluene, MeOH )
polar aprotic solvents.[1]
Critical: Stable to NaOH/KOH
. ) ) and organolithiums; rapidly
Stability Base-Stable / Acid-Labile

hydrolyzes in dilute
HCI/H2S04.[1]

Synthetic Pathways[1]

The industrial preparation of 1-Chloro-2-(dimethoxymethyl)benzene prioritizes the
Acetalization Route over the older gem-dichloride methanolysis method due to milder
conditions and higher atom economy.[1]

Protocol: Acid-Catalyzed Acetalization

This method utilizes trimethyl orthoformate (TMOF) as both the reagent and the water
scavenger, driving the equilibrium forward.[1]
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Reagents:

e 2-Chlorobenzaldehyde (1.0 eq)[1][6]

o Trimethyl orthoformate (1.2 - 1.5 eq)[1]
e Methanol (Solvent, 3-5 volumes)

o Catalyst:

-Toluenesulfonic acid (pTSA) (1 mol%) or

(mild Lewis acid).[1]

Step-by-Step Methodology:

Charge: In a dry reactor under

, dissolve 2-chlorobenzaldehyde in anhydrous methanol.

o Activation: Add the acid catalyst (pTSA). Stir for 10 minutes to ensure homogeneity.
o Addition: Add trimethyl orthoformate dropwise to control the slight exotherm.

o Reflux: Heat the mixture to reflux (

) for 3-6 hours. Monitor via TLC (Silica; Hexane/EtOAc 9:1). The aldehyde spot (
) should disappear, replaced by the less polar acetal (
)[1]

e Quench: Cool to RT. Add solid

to neutralize the catalyst before workup. This is vital to prevent hydrolysis during
concentration.

« Isolation: Filter off salts, concentrate the filtrate, and distill under reduced pressure.

Reaction Mechanism Visualization
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2-Chlorobenzaldehyde
(Electrophile)

Carbonyl Protonation
(R-CH=0H+)

MeOH Attack
(Hemiacetal Formation)

Water Elimination
(-H20 via TMOF)

Second MeOH Attack
(Acetal Formation)

1-Chloro-2-(dimethoxymethyl)benzene
(Stable Acetal)

Figure 2: Acid-Catalyzed Acetalization Mechanism

Click to download full resolution via product page

[1][6]
Reactivity & Strategic Utility

The primary value of this molecule in drug development is its orthogonal reactivity.[1] It allows
chemists to perform harsh organometallic transformations on the chlorine handle without

affecting the aldehyde (which is masked).[1]
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A. Chemo-selective Cross-Coupling (Suzuki-Miyaura)

The aryl chloride is a suitable partner for Pd-catalyzed coupling.[1] If the free aldehyde were
present, it could undergo side reactions (e.g., condensation with the boronic acid amine ligands
or reduction).[1]

o Catalyst System:
| S-Phos or
1]

e Base:

or
(anhydrous conditions preferred).

o Outcome: Formation of biaryl aldehydes (after deprotection) which are key scaffolds for
sartans (antihypertensives) and biaryl-based kinase inhibitors.[1]

B. Deprotection (Hydrolysis)

Regenerating the aldehyde is straightforward but requires pH control to avoid racemization of
sensitive stereocenters elsewhere in the molecule.[1]

o Standard Protocol: THF/Water (4:1) with 1M HCI at RT for 1 hour.
e Mechanism: Protonation of methoxy oxygen

Loss of MeOH
Oxocarbenium ion

Water attack.[1]

Strategic Workflow Diagram
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2-Chlorobenzaldehyde
(Reactive Aldehyde)

PROTECTION
(Acetal Formation)

pd(0) / Ar-B(OH)2

COUPLING / LITHIATION
(Suzuki or Li-Exchange on CI)

DEPROTECTION
(Acid Hydrolysis)

Functionalized Biaryl Aldehyde
(Drug Intermediate)

Figure 3: The 'Masked Aldehyde' Strategy in Drug Synthesis

Click to download full resolution via product page

Applications in Medicinal Chemistry

» Biaryl Synthesis: Used extensively to synthesize 2-substituted benzaldehydes where the
substituent is an aryl or heteroaryl group.[1] This motif is prevalent in AT1 receptor
antagonists (e.g., Losartan analogs) where the biphenyl core is constructed via coupling of
the protected chlorobenzaldehyde.[1]

o Heterocycle Construction: Following the Suzuki coupling, the regenerated aldehyde can be
condensed with hydrazines or amines to form indazoles, quinazolines, or isoquinolines.[1]
The acetal ensures the aldehyde remains intact during the initial carbon-carbon bond

formation.[1]
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Directed Ortho Metalation (DoM): While the chlorine is the primary handle, the acetal oxygen
can also serve as a Directed Metalation Group (DMG).[1] Treatment with n-butyllithium can
selectively lithiate the position ortho to the acetal (Position 6), allowing for tri-substitution
patterns (1-Cl, 2-Acetal, 6-Electrophile).[1]

References

PubChem. (2025).[3] 1-Chloro-2-(dimethoxymethyl)benzene Compound Summary.
National Library of Medicine. Link

Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis.
Wiley-Interscience.[1] (Standard reference for acetal stability/deprotection protocols).

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of
Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] Link (Context for using
Cl-handle on protected aldehydes).[1]

Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [1-Chloro-2-(dimethoxymethyl)benzene IUPAC name
and structure]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1349112/docs#1-chloro-2-dimethoxymethyl-
benzene-iupac-name-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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